molecular formula C18H14N4S B2687230 7-{[1,1'-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303995-99-5

7-{[1,1'-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2687230
CAS No.: 303995-99-5
M. Wt: 318.4
InChI Key: SGVLHLJTBUQRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[1,5-a]pyrimidine core substituted at the 7-position with a [1,1'-biphenyl]-4-yl group and at the 2-position with a methylsulfanyl (SCH₃) moiety.

Properties

IUPAC Name

2-methylsulfanyl-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-23-18-20-17-19-12-11-16(22(17)21-18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVLHLJTBUQRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[1,1’-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(1,1’-biphenyl)-4-yl-3-thiosemicarbazide with ethyl acetoacetate under reflux conditions in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-{[1,1’-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit notable anticancer activities. For instance, studies have shown that structural variations in related compounds can modulate their biological properties towards enhancing antitumoral activity. One mechanism of action identified involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation and survival .

Case Study:
A study evaluated various triazolo[1,5-a]pyrimidines for their ability to inhibit cancer cell growth. The results demonstrated that certain derivatives could effectively hinder tumor growth in vitro and in vivo models by disrupting microtubule dynamics .

Neuroprotective Effects

7-{[1,1'-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine has also been investigated for its neuroprotective properties. Specifically, it has shown promise in models of neurodegenerative diseases by stabilizing microtubules and reducing tau pathology .

Case Study:
In a mouse model of tauopathy, a structurally similar compound demonstrated significant reductions in axonal dystrophy and tau-related neurodegeneration. This suggests that triazolo[1,5-a]pyrimidines could be potential candidates for treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has indicated that modifications to the phenyl moiety can significantly alter the compound's biological efficacy .

Potential Applications

Application Area Description
Oncology Inhibition of cancer cell proliferation through microtubule disruption.
Neuroprotection Protection against neurodegeneration by stabilizing microtubules and reducing tau pathology.
Drug Development Potential lead compound for new therapeutic agents targeting cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 7-{[1,1’-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Modifications at the 7-Position

The 7-position substituent significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Name 7-Substituent Key Activities/Properties References
7-{[1,1'-Biphenyl]-4-yl} derivative [1,1'-Biphenyl]-4-yl Inferred: Potential anticancer, tubulin inhibition (based on bulky aryl groups) N/A
7-(2-Fluorophenyl) 2-Fluorophenyl Anticancer (tested against MCF7 cells)
7-(3',4',5'-Trimethoxyphenyl) 3',4',5'-Trimethoxyphenyl Tubulin polymerization inhibition
7-(4-Bromophenyl) 4-Bromophenyl Anticonvulsant, structural data reported
7-(3-Pyrrolyl) 3-Pyrrolyl Synthetic intermediate, no bioactivity data

Key Observations :

  • Biphenyl vs. Monocyclic Aryl Groups: The biphenyl group’s extended conjugation and bulk may enhance binding to hydrophobic pockets (e.g., in tubulin or kinase targets), as seen in trimethoxyphenyl analogs with antiproliferative activity .
  • Electron-Withdrawing Groups : Fluorine or bromine at the 7-position (e.g., 7-(2-Fluorophenyl) or 7-(4-Bromophenyl)) may improve metabolic stability and membrane permeability .

Modifications at the 2-Position

The methylsulfanyl group distinguishes this compound from analogs with other 2-position substituents:

Compound Name 2-Substituent Key Activities/Properties References
2-(Methylsulfanyl) derivative SCH₃ Inferred: Vasodilation, metabolic stability N/A
2-Sulfonamide SO₂NH₂ Herbicidal (acetolactate synthase inhibition)
2-Benzylthio SCH₂Ph Vasodilator (superior to D-series analogs)
2-Amino or 2-Anilino NH₂ or NHAr Antiproliferative, microtubule destabilization

Key Observations :

  • Methylsulfanyl vs. Sulfonamide : Sulfonamide derivatives (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) exhibit herbicidal activity , while methylsulfanyl may favor vasodilation or antibacterial effects .
  • Benzylthio vs. Methylsulfanyl : Bulkier 2-benzylthio groups enhance vasodilator activity, suggesting the biphenyl derivative’s SCH₃ group may balance lipophilicity and target engagement .

Biological Activity

Overview

7-{[1,1'-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound recognized for its potential biological activities. This compound features a biphenyl moiety and a methylsulfanyl group attached to a triazolopyrimidine core. Its unique structure has prompted research into its applications in medicinal chemistry, particularly in cancer therapy.

  • IUPAC Name : this compound
  • Molecular Formula : C18H14N4S
  • Molecular Weight : 318.4 g/mol
  • CAS Number : 303995-99-5

The compound exhibits biological activity primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism underlines its potential as an anticancer agent.

Biological Activities

Research indicates that this compound may possess various biological activities:

  • Anticancer Activity : It has shown promising results against several cancer cell lines.
  • Inhibition of Kinases : The compound demonstrates inhibitory effects on multiple kinases involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Cytotoxicity Studies :
    • In vitro studies evaluated the cytotoxic effects on human cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer). The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations.
    • For instance, one study reported that compounds similar to this triazolopyrimidine exhibited IC50 values ranging from 6.76 µg/mL to over 1000 µg/mL across different cell lines .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have indicated that modifications to the biphenyl or methylsulfanyl groups can enhance or reduce biological activity. This highlights the importance of structural variations in optimizing therapeutic efficacy .
  • Comparison with Other Compounds :
    • Compared to other heterocyclic compounds like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound has unique properties that may contribute to its distinct biological profile .

Data Table: Biological Activity Summary

Activity Type Cell Line IC50 Value (µg/mL) Reference
Anticancer ActivityHCT1166.76
Anticancer ActivityA549193.93
Kinase InhibitionCDK2Effective Inhibition

Q & A

Q. What are the most efficient synthetic routes for 7-{[1,1'-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine?

The compound can be synthesized via transition metal-free nucleophilic C–H functionalization , where Grignard reagents introduce substituents at the C-5 and C-7 positions of the triazolopyrimidine core. For example, starting with 6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, sequential treatment with aryl Grignard reagents enables regioselective functionalization . Alternative protocols involve microwave-assisted three-component condensation (e.g., β-keto esters, aldehydes, and aminotriazoles), which reduces reaction times and improves yields compared to traditional heating .

Q. How can the molecular structure and conformation of this compound be validated experimentally?

Single-crystal X-ray diffraction is the gold standard for confirming bond lengths, angles, and supramolecular interactions. For triazolopyrimidines, planar bicyclic systems (e.g., triazolo-pyrimidine rings) and dihedral angles between aromatic substituents (e.g., biphenyl groups) are critical. π-stacking interactions (centroid distances ~3.6–3.9 Å) and hydrogen-bonding networks should also be analyzed .

Q. What solvents and reaction conditions are optimal for its synthesis?

Ethanol/water (1:1 v/v) mixtures are effective for cyclocondensation reactions, balancing solubility and safety. However, molten-state TMDP (trimethylenediamine phosphate) may offer higher yields but requires caution due to toxicity and handling challenges. Microwave-assisted synthesis in acetonitrile or ethanol at 323 K for 30 minutes is recommended for rapid, scalable production .

Advanced Research Questions

Q. How do substituents at C-5 and C-7 positions influence electronic properties and bioactivity?

Substituents like biphenyl or methylsulfanyl groups alter electron density distribution , as shown by UV-Vis and cyclic voltammetry. Push-pull systems with electron-donating (e.g., methylsulfanyl) and withdrawing (e.g., nitro) groups exhibit redshifted absorption and tunable HOMO-LUMO gaps . These modifications impact interactions with biological targets, such as microtubule stabilization in neurodegenerative disease models .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in antimicrobial or herbicidal activity (e.g., against Enterococcus faecium or Echinochloa crusgalli) may arise from assay conditions or substituent stereochemistry. Use standardized macromolecular synthesis assays (e.g., cell-wall biosynthesis inhibition tests) and correlate results with substituent electronic parameters (Hammett σ values) . Computational docking studies can further resolve target-binding ambiguities.

Q. How can metabolic stability and pharmacokinetic properties be optimized for therapeutic applications?

Introducing hydrophobic substituents (e.g., biphenyl) enhances metabolic stability by reducing hepatic clearance. For CNS-targeted applications (e.g., Parkinson’s disease), evaluate blood-brain barrier permeability via logP/logD calculations and in vitro PAMPA assays. Derivatives with methylsulfanyl groups show improved stability over hydroxylated analogs .

Q. What crystallographic challenges arise during structural analysis of this compound?

Disorder in biphenyl or methylsulfanyl groups complicates refinement. Use high-resolution synchrotron data (λ < 1 Å) and restraints for flexible moieties. For π-stacking interactions, analyze Hirshfeld surfaces to quantify intermolecular contacts .

Methodological Considerations

  • Safety : Avoid piperidine-based protocols due to regulatory restrictions and toxicity; TMDP or ethanol/water systems are safer .
  • Reproducibility : Pre-dry solvents over molecular sieves and monitor reactions via TLC or in situ FTIR to ensure consistency .
  • Data Validation : Cross-reference NMR (e.g., δ 10.89 ppm for NH protons) and HRMS with computational predictions (e.g., Gaussian DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-{[1,1'-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-{[1,1'-biphenyl]-4-yl}-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.